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Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

Cat. No.: B095474

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-
Hydroxy-5-nitroindane, a molecule of interest in synthetic chemistry and drug development.
We will dissect the structural information revealed by Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is
intended for researchers, scientists, and professionals who require a detailed understanding of
how to confirm the structure and purity of this compound through modern analytical techniques.
The insights provided herein are based on established spectroscopic principles and
comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-5-nitroindane possesses a bicyclic structure with a hydroxyl (-OH) and a nitro (-
NO2z) group, which are key determinants of its chemical and spectroscopic properties. The
indane framework consists of a benzene ring fused to a five-membered ring. The strategic
placement of the hydroxyl and nitro groups creates a unique electronic environment that is
reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Hydroxy-5-nitroindane, a combination of *H NMR, 13C NMR, and
2D NMR experiments provides a complete picture of its molecular structure.

Experimental Protocol: NMR Analysis

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b095474?utm_src=pdf-interest
https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation
Weighing: Accurately weigh 5-10 mg of high-purity 2-Hydroxy-5-nitroindane.

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated
solvent, such as DMSO-de. DMSO-ds is often preferred for its ability to dissolve a wide range
of compounds and for its non-exchangeable proton signal, which allows for the observation
of labile protons like the hydroxyl proton.[1][2]

Transfer: Transfer the solution to a 5 mm NMR tube.

. Instrument Setup & Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal
dispersion.

Shimming: Perform automated or manual shimming to optimize the magnetic field
homogeneity.

'H NMR Acquisition:

o Pulse Program: Standard single-pulse ('zg30").

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-64 scans.

o Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse program ('zgpg30').

o Spectral Width: 0-180 ppm.
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o Number of Scans: 1024-4096 scans.

o Relaxation Delay: 2 seconds.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 2-Hydroxy-5-nitroindane is predicted to show distinct signals for the

aromatic, aliphatic, and hydroxyl protons. The electron-withdrawing nature of the nitro group

and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts

of the aromatic protons.

Table 1: Predicted *H NMR Data for 2-Hydroxy-5-nitroindane (in DMSO-ds, 400 MHZz)

Proton Assignment

Predicted Chemical

Multiplicity

Coupling Constant

Shift (6, ppm) (J, Hz)
H-6 ~8.0-8.2 d J=85
H-4 ~7.9-8.1 dd J=85,2.0
H-7 ~7.0-7.2 d J=20
-OH ~5.0-6.0 brs
H-2 (methine) ~4.3-45 m
H-1, H-3 (CHz2) ~2.8-34 m

Interpretation:

o Aromatic Protons: The protons on the aromatic ring are expected to be in the downfield

region. H-4 and H-6 will be deshielded due to the strong electron-withdrawing effect of the

nitro group. H-7, being ortho to the hydroxyl group, will be shielded relative to the other

aromatic protons.

 Aliphatic Protons: The protons of the five-membered ring (H-1, H-2, and H-3) will appear in

the upfield region. The methine proton (H-2), being attached to the carbon bearing the

hydroxyl group, will be the most downfield of the aliphatic protons.
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» Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift
can be concentration-dependent.

Predicted **C NMR Spectral Data

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted 3C NMR Data for 2-Hydroxy-5-nitroindane (in DMSO-de, 100 MHZz)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-5 ~145 - 148
C-7a ~140 - 143
C-3a ~135-138
C-6 ~125-128
Cc-4 ~120 - 123
C-7 ~115-118
C-2 ~70-75
C-1 ~35- 40
C-3 ~30-35
Interpretation:

e Aromatic Carbons: The carbons attached to the nitro group (C-5) and the hydroxyl group
(implied, not directly attached) will have their chemical shifts significantly affected. The
quaternary carbons (C-3a, C-7a) will also be identifiable.

 Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will be the most downfield
among the aliphatic carbons. The two methylene carbons (C-1 and C-3) will be in the upfield
region.

2D NMR Correlations
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To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY
(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are
invaluable.

o COSY: Will show correlations between coupled protons, for instance, between H-1, H-2, and
H-3 in the aliphatic ring, and between H-4 and H-6 in the aromatic ring.

o HSQC: Will correlate each proton with its directly attached carbon, confirming the
assignments made from the 1D spectra.

Caption: Molecular structure of 2-Hydroxy-5-nitroindane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

o Sample Preparation: Place a small amount of the solid 2-Hydroxy-5-nitroindane sample on
the ATR crystal.

o Data Acquisition: Record the spectrum from 4000 to 400 cm~1.

Predicted IR Absorption Bands

The IR spectrum of 2-Hydroxy-5-nitroindane will be dominated by the characteristic vibrations
of its functional groups.

Table 3: Predicted Characteristic IR Frequencies
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Predicted Wavenumber

Functional Group Intensity
(cm™)
O-H stretch (hydroxyl) 3200 - 3500 Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 2960 Medium
N-O stretch (asymmetric) 1500 - 1550 Strong
C=C stretch (aromatic) 1450 - 1600 Medium
N-O stretch (symmetric) 1330 - 1370 Strong
C-O stretch (hydroxyl) 1000 - 1250 Strong
Interpretation:

e O-H Stretch: A broad band in the 3200-3500 cm~* region is a clear indication of the hydroxyl
group.[3]

» N-O Stretches: Two strong absorption bands, one asymmetric around 1500-1550 cm~* and
one symmetric around 1330-1370 cm~1, are characteristic of the nitro group.[3]

e C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm~1*) and
aliphatic (below 3000 cm~1) C-H bonds.

IR Source [—| Sample on ATR Crystal [—| Detector M

Click to download full resolution via product page

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.
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Experimental Protocol: ESI-MS

Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules.

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like
methanol or acetonitrile.

» Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in both positive and negative ion modes.

Predicted Mass Spectrum

The molecular weight of 2-Hydroxy-5-nitroindane (CoHoNO3) is 179.17 g/mol .

e Molecular lon Peak: In positive ion mode, the [M+H]* ion is expected at m/z 180. In negative
ion mode, the [M-H]~ ion is expected at m/z 178.

o Fragmentation Pattern: The molecule may undergo fragmentation, with common losses
including H20 (from the hydroxyl group) and NOx-.

[M]+-
m/z 179

[M-H20]+-
m/z 161

[M-NO2]+-
m/z 133

Click to download full resolution via product page
Caption: Predicted fragmentation pathway for 2-Hydroxy-5-nitroindane.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a comprehensive and self-validating
confirmation of the structure of 2-Hydroxy-5-nitroindane.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/product/b095474?utm_src=pdf-body-img
https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/product/b095474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e MS confirms the molecular weight.
IR identifies the key functional groups (-OH, -NOz, aromatic ring).
 NMR elucidates the precise connectivity of atoms in the carbon-hydrogen framework.

This integrated approach ensures a high degree of confidence in the structural assignment and
purity assessment of the compound, which is essential for its application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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